molecular formula C22H18N4OS B11708926 2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11708926
M. Wt: 386.5 g/mol
InChI Key: CLFWATZCANPBRZ-HZHRSRAPSA-N
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Description

2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a phenylhydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common method includes the reaction of 2-aminopyridine with benzyl chloride to form 2-benzylaminopyridine. This intermediate is then reacted with thiourea to introduce the sulfanyl group, forming 2-(benzylsulfanyl)pyridine. The final step involves the condensation of this intermediate with 2-phenylhydrazine and formaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinylidene and sulfanyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of a pyrido[1,2-a]pyrimidine core with both benzylsulfanyl and phenylhydrazinylidene groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-benzylsulfanyl-3-[(E)-(phenylhydrazinylidene)methyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H18N4OS/c27-22-19(15-23-25-18-11-5-2-6-12-18)21(24-20-13-7-8-14-26(20)22)28-16-17-9-3-1-4-10-17/h1-15,25H,16H2/b23-15+

InChI Key

CLFWATZCANPBRZ-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)C=NNC4=CC=CC=C4

Origin of Product

United States

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